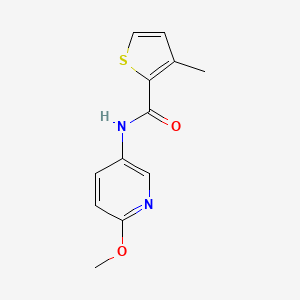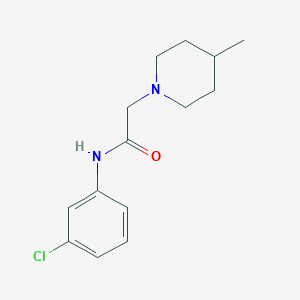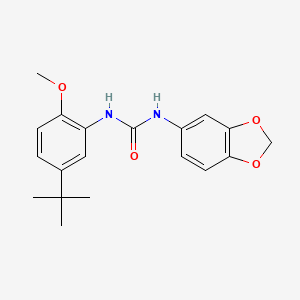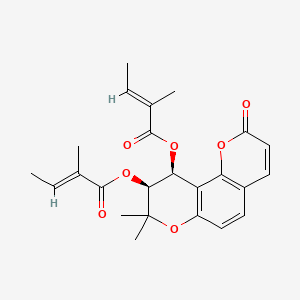
N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide is an aromatic amide and a member of thiophenes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Approaches : Various synthetic pathways and chemical properties of compounds structurally similar to N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide have been explored. For example, Moloney (2001) described the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule with potential anti-inflammatory properties and structural similarities (Moloney, 2001).
Chemical Reactions and Modifications : Research by Sugimori and Itoh (1986) investigated the UV-irradiation of 3-pyridinecarboxamide in methanol, which has relevance to understanding the chemical behavior of similar compounds under different conditions (Sugimori & Itoh, 1986).
Structural Characterization : Kadir et al. (2017) focused on the synthesis and structural characterization of various monoamide isomers, providing insight into the molecular structure and spectroscopic properties of related compounds (Kadir, Mansor, & Osman, 2017).
Biological and Pharmacological Research
Potential Therapeutic Applications : Research has been conducted on compounds with structural similarities, examining their potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from similar molecules showed anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Properties : The crystal structures of three anticonvulsant enaminones, including a compound with a pyridinyl amino group, were determined, contributing to understanding the molecular basis of their anticonvulsant activity (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Antifungal Activities : Al-Salahi et al. (2010) synthesized chiral linear and macrocyclic bridged pyridines, evaluating their antimicrobial properties. This research contributes to the understanding of the antimicrobial potential of pyridine carboxamide derivatives (Al-Salahi, Al-Omar, & Amr, 2010). Additionally, Wu et al. (2012) reported on N-(substituted pyridinyl) pyrazole carboxamides showing moderate antifungal activities (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).
Insecticidal Properties : Bakhite et al. (2014) explored the synthesis and toxicity of pyridine derivatives against aphids, demonstrating the potential insecticidal properties of these compounds (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Eigenschaften
Produktname |
N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
N-(6-methoxypyridin-3-yl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-5-6-17-11(8)12(15)14-9-3-4-10(16-2)13-7-9/h3-7H,1-2H3,(H,14,15) |
InChI-Schlüssel |
DVJRBENVECQQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=O)NC2=CN=C(C=C2)OC |
Löslichkeit |
37.2 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1225155.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1225157.png)
![N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide](/img/structure/B1225158.png)
![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid (4-methyl-2-oxo-1-benzopyran-7-yl) ester](/img/structure/B1225160.png)


![3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1225165.png)
![1-[2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea](/img/structure/B1225167.png)

![4-[[3-[(4-Chlorophenyl)sulfonylamino]-2-quinoxalinyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1225169.png)

![2-(4-Methylcyclohexylidene)-2-[4-(2-oxo-1-benzopyran-3-yl)-2-thiazolyl]acetonitrile](/img/structure/B1225173.png)
![N-[4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-thiazolyl]benzenesulfonamide](/img/structure/B1225175.png)